Product packaging for Copper;uranium(Cat. No.:CAS No. 12159-08-9)

Copper;uranium

Cat. No.: B14721803
CAS No.: 12159-08-9
M. Wt: 555.76 g/mol
InChI Key: BLTGQLWNBZPGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Copper;uranium is an intermetallic compound with the chemical formula Cu5U and a molecular weight of 555.759 g/mol . This material is supplied for laboratory and research applications only and is strictly not for diagnostic, therapeutic, or personal use. In research, this compound compounds are investigated for their potential in enhancing uranium adsorption from aqueous solutions. Studies on copper-doped materials, such as copper-doped ZIF-8 (Zeolitic Imidazolate Framework-8), have demonstrated a significant improvement in uranium(VI) adsorption capacity compared to their pristine counterparts, making them a subject of interest for advanced water treatment technologies . Furthermore, heterometallic compounds containing both copper and uranyl ions (UO₂²⁺) are synthesized and studied for their unique structural chemistry and potential in developing novel hybrid materials . These materials are also relevant in geological studies, where the co-occurrence of copper and uranium mineralisation is examined to understand ore-forming processes in exhumed hydrocarbon reservoirs . The properties of this intermetallic compound make it a subject of interest in the fields of materials science and nuclear technology .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cu5U B14721803 Copper;uranium CAS No. 12159-08-9

Properties

CAS No.

12159-08-9

Molecular Formula

Cu5U

Molecular Weight

555.76 g/mol

IUPAC Name

copper;uranium

InChI

InChI=1S/5Cu.U

InChI Key

BLTGQLWNBZPGCW-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Cu].[Cu].[Cu].[Cu].[U]

Origin of Product

United States

Synthesis Methodologies for Uranium Copper Based Materials

Crystalline Intermetallic Compound Synthesis

Uranium and copper can form intermetallic compounds and alloys. britannica.comgoogle.com The synthesis of these materials in crystalline form requires precise control over stoichiometry and thermal processing to achieve the desired phase and microstructure.

Single Crystal Growth Techniques

The production of large, high-quality single crystals is crucial for fundamental studies of the intrinsic physical properties of materials. For congruently melting uranium-based compounds, techniques such as the floating zone or Bridgman methods are often employed to yield high-quality single crystals. acs.org While specific reports on U-Cu intermetallic single crystal growth are not prevalent, established methods for related materials provide a clear pathway.

The floating zone technique , which has been successfully used to grow large single crystals of cuprous oxide (Cu₂O), is a promising crucible-free method. semi.ac.cn This approach uses an arc-image furnace to create a molten zone in a polycrystalline rod, which is then slowly moved, allowing a single crystal to solidify from the melt. semi.ac.cn For uranium-based systems, this method avoids contamination from crucible materials.

Another relevant method is the phase transformation method , which has been used to prepare alpha-uranium single crystals. dtic.mil This technique involves carefully controlling the cooling rate of a uranium specimen through its phase transition temperatures (beta to alpha phase) to promote the growth of a single alpha-grain. dtic.mil This could potentially be adapted for U-Cu alloys with appropriate phase diagrams.

Recent advances have also demonstrated the ability to transform industrial electrolytic copper (e-Cu) foils into large single crystals by annealing them on a single-crystal template, a process termed "facet copy". pku.edu.cn This template-induced re-orientation and grain growth could be explored for thin-film applications of U-Cu systems. pku.edu.cn

Polycrystalline Material Preparation

The fabrication of polycrystalline U-Cu materials is more common and can be achieved through several metallurgical techniques. These methods focus on creating homogeneous materials with controlled grain structures.

One established method is hot pressure diffusion . This technique involves assembling diffusion couple samples of pure uranium and copper and applying heat and pressure in a vacuum furnace. nih.gov For example, a U-Cu intermetallic compound with a U:Cu ratio of 1:5 and a thickness of approximately 10 μm was fabricated at temperatures between 350 °C and 650 °C under a pressure of 168 MPa. nih.gov

Arc-melting is another common technique for preparing uranium alloys. dtic.mil This involves melting high-purity uranium and copper under a purified argon atmosphere to prevent oxidation. dtic.mil Similarly, early methods involved melting the constituent metals, with the critical consideration that the molten bath must be kept free of oxides to prevent the loss of uranium, which readily reacts with oxygen. google.com

For actinide alloys, high-temperature vapor deposition has also been demonstrated. In a method used for americium-copper alloys, the metallic actinide vapor is deposited onto a copper support at high temperatures to form an alloy, resulting in intermetallic compounds like Cu₅Am. pleiades.online

Table 1: Parameters for Polycrystalline U-Cu Intermetallic Synthesis

Method Precursors Temperature (°C) Pressure / Atmosphere Resulting Phase / Product
Hot Pressure Diffusion Uranium, Copper 350 - 650 168 MPa (Vacuum) U-Cu intermetallic (1:5 ratio) nih.gov
Arc-Melting High-purity Uranium, Copper > Melting Point Purified Argon U-Cu Alloy dtic.mil
Molten Bath Alloying Uranium, Copper > Melting Point Oxide-free Copper-Uranium Alloy google.com
Vapor Deposition Metallic Uranium Vapor, Copper Support High Temperature N/A U-Cu Intermetallic Film

Uranium-Doped Copper Oxide Synthesis

Introducing uranium as a dopant into a copper oxide matrix can modify its structural, optical, and catalytic properties. nih.gov Synthesis routes for these materials are typically solution-based, allowing for precise control over dopant concentration and homogeneity at lower temperatures compared to metallurgical methods.

Solution-Based and Precipitation Routes

Solution-based methods are versatile for producing finely dispersed, homogeneous doped oxide powders. These routes often involve the dissolution of metal precursors in a suitable solvent, followed by a chemical reaction to induce precipitation of the desired compound.

A modified sol-gel method has been successfully used to prepare highly fine, homogeneous powders of Ca₂CuO₃ doped with uranium. researchgate.netscispace.com This process involves creating a colloidal suspension (sol) that undergoes gelation to form a semi-rigid network, which is then dried and calcined to produce the final oxide powder. researchgate.netscispace.com

Co-precipitation is a straightforward and cost-effective technique for synthesizing doped nanoparticles. researchgate.net In this method, a precipitating agent (e.g., NaOH) is added to an aqueous solution containing salts of both the host metal (copper) and the dopant (uranium). This causes the simultaneous precipitation of the hydroxides, which are then filtered, dried, and calcined to form the doped oxide. The process has been effectively used for synthesizing Ni-doped CuO nanoparticles and can be directly adapted for uranium doping. researchgate.net The co-precipitation of uranium with iron oxides is a well-documented process in environmental science, further supporting the viability of this route for copper oxides. unt.eduresearchgate.net

Other relevant solution-based techniques that have been used for producing various doped copper oxides include chemical reduction, hydrothermal synthesis, and solvothermal synthesis. wikimedia.orgnih.gov

Table 2: Comparison of Solution-Based Synthesis Routes for Doped Copper Oxides

Method Precursors Dopant Source Key Conditions Product Form
Sol-Gel Metal alkoxides or salts (e.g., nitrates) Uranium salt (e.g., Uranyl Nitrate) Hydrolysis, condensation, calcination researchgate.netscispace.com Homogeneous powder researchgate.netscispace.com
Co-Precipitation Copper salt (e.g., Copper Acetate), Uranium salt Uranyl Nitrate or Acetate Addition of precipitating agent (e.g., NaOH), calcination researchgate.netsci-hub.se Nanoparticles researchgate.net
Chemical Reduction Copper salt solution Uranium salt solution Use of a reducing agent (e.g., NaBH₄) wikimedia.org Colloidal nanoparticles wikimedia.org
Hydrothermal Metal salts in aqueous solution Uranium salt Reaction in a sealed autoclave at high pressure and temperature wikimedia.org Crystalline nanoparticles

Green Synthesis Approaches for Nanostructured Oxides

Green synthesis has emerged as an eco-friendly and cost-effective alternative to conventional chemical methods for producing nanoparticles. nih.gov This approach utilizes biological entities, most commonly plant extracts, which contain phytochemicals that act as natural reducing and stabilizing agents. mdpi.comnih.gov

The general mechanism for the green synthesis of copper oxide nanoparticles (CuONPs) involves mixing an aqueous solution of a copper salt (e.g., copper sulfate or acetate) with a plant extract. nih.govmdpi.com The phytochemicals in the extract, such as polyphenols and flavonoids, first form complexes with the copper ions and then reduce them to form nanoparticles. nih.govresearchgate.net The process is often facilitated by moderate heating and stirring. mdpi.com This method avoids the need for toxic solvents or hazardous reducing agents. nih.gov

A variety of plant extracts have been successfully used to synthesize CuONPs, including those from durian husk, astragalus leaves, and rosemary leaves. mdpi.comnih.gov Notably, extract from the testa of Anacardium occidentale (cashew) has been used to create nano zero-valent copper for the express purpose of adsorbing uranium from water, demonstrating the strong affinity between these components. researchgate.netresearchgate.net This established methodology can be readily adapted to create uranium-doped copper oxide nanostructures by including a soluble uranium salt in the initial reaction mixture.

Table 3: Plant Extracts Used in Green Synthesis of Copper-Based Nanoparticles

Plant Source Part Used Application Resulting Nanoparticle
Anacardium occidentale (Cashew) Testa Uranium removal researchgate.netresearchgate.net Nano zero-valent copper researchgate.netresearchgate.net
Durio zibethinus (Durian) Husk Photocatalysis mdpi.com Copper Oxide (CuO) mdpi.com
Astragalus membranaceus Leaf Lead removal nih.gov Copper Oxide (CuO) nih.gov
Salvia rosmarinus (Rosemary) Leaf Lead removal nih.gov Copper Oxide (CuO) nih.gov
Malva sylvestris (Mallow) Leaf Lead removal nih.gov Copper Oxide (CuO) nih.gov

Preparation of Uranium-Copper Complexes

The synthesis of discrete molecular complexes containing both uranium and copper centers is a sophisticated challenge in coordination chemistry. Such heterometallic complexes are constructed by linking metal ions with carefully chosen organic ligands. The final structure is influenced by many factors, including the solvent, reagent ratios, temperature, pH, and the nature of the counterions present in the reaction. e3s-conferences.org

While specific, structurally characterized uranium-copper bimetallic complexes are not widely reported, the synthesis would logically proceed by combining established methods for preparing individual uranium and copper coordination compounds.

The synthesis of copper complexes often involves the reaction of a copper(II) salt, such as copper(II) perchlorate, with one or more organic ligands in a suitable solvent. e3s-conferences.org For example, a mononuclear copper complex was formed using N-(pyridine-2-ylmethyl)pyrazine-2-carboxamide and 4,4′-bipyridine as ligands. e3s-conferences.org

For the uranium component, a common entry point into its coordination chemistry is the preparation of reactive uranium precursors. A convenient method for preparing trivalent uranium compounds, such as UI₃(THF)₄, has been developed. nih.gov Another novel approach for preparing uranium complexes involves the electrolytic amalgamation of uranyl ions in an aqueous solution, which can then be used for further reactions. nih.govacs.org

The creation of a U-Cu complex would likely involve reacting a stable, pre-formed uranium complex with a copper salt and a suitable bridging ligand capable of coordinating to both metal centers. Alternatively, a one-pot reaction could be designed where salts of both metals are introduced simultaneously to a solution of the desired ligand(s). The isolation and characterization of a discrete U-Cu complex would represent a significant advancement in actinide coordination chemistry.

Compound Name Index

Systematic Name / FormulaCommon Name / Description
U-CuUranium-Copper Intermetallic/Alloy
Cu₂OCuprous Oxide
CuOCopper(II) Oxide / Cupric Oxide
Ca₂CuO₃Calcium Copper Oxide
UO₂(OH)₂Uranium Hydroxide
UI₃(THF)₄Uranium Triiodide Tetrahydrofuran
Cu₅AmAmericium-Copper Intermetallic
4,4′-bipyridine4,4′-bipy
N-(pyridine-2-ylmethyl)pyrazine-2-carboxamideHL (ligand)

Crystallographic Analysis and Structural Characterization of Uranium Copper Phases

Determination of Crystal Structures and Space Groups

The fundamental identity of a crystalline material is defined by its crystal structure and space group. For uranium-copper compounds, these have been determined through techniques such as X-ray diffraction (XRD).

A number of intermetallic compounds containing uranium and copper have been synthesized and structurally characterized. The UCu5 compound, for instance, adopts the AuBe5-type crystal structure. nih.gov This structure is face-centered cubic (FCC) and belongs to the F-43m space group. nih.gov In this arrangement, the uranium atoms occupy the 4a Wyckoff positions, while copper atoms are situated in two different positions, 4c and 16e. nih.gov

Another notable example is UCu2Ge2, which crystallizes in the tetragonal I4/mmm space group. researchgate.net This structure is characterized by layers of atoms stacked along the c-axis, leading to anisotropic physical properties. youtube.com The uranium atoms are bonded to eight copper and eight germanium atoms. researchgate.net The broader UCuX series of compounds often exhibit complex structures and interesting physical phenomena that are highly dependent on the 'X' element and the stoichiometry.

CompoundCrystal SystemSpace GroupLattice Parameters (Å)
UCu5Cubic (FCC)F-43ma = 7.107
UCu2Ge2TetragonalI4/mmm-

Nature provides a variety of minerals containing both copper and uranium, primarily as uranyl oxides and phosphates. Vandenbrandeite (Cu(UO2)(OH)4) is a triclinic mineral, belonging to the P-1 space group. researchgate.netaps.org Its structure is built from layers of uranyl and copper polyhedra. uri.edu

Torbernite (Cu[(UO2)(PO4)]2(H2O)12) and Zeunerite (Cu[(UO2)(AsO4)]2(H2O)12) are isostructural members of the autunite group. researchgate.net Both crystallize in the tetragonal system. While older studies sometimes suggested the I4/mmm space group for Torbernite, more recent work on synthetic crystals has identified the space group as P4/nnc. nih.govresearchgate.net These minerals feature prominent layers of uranyl phosphate (B84403) or arsenate sheets, with copper ions and water molecules situated between the layers. researchgate.net The water content can vary, leading to related phases like metatorbernite and metazeunerite with different hydration states and slightly altered crystal structures. nih.govresearchgate.net

MineralCrystal SystemSpace GroupLattice Parameters
VandenbrandeiteTriclinicP-1a=7.86Å, b=5.44Å, c=6.10Å, α=91.87°, β=102.0°, γ=89.62°
TorberniteTetragonalP4/nnca = 7.0267 Å, c = 20.807 Å
ZeuneriteTetragonalP4/nnc or I4/mmma = 7.1797 Å, c = 20.857 Å

Investigation of Non-Stoichiometry and Site Occupancy

Ideal crystal structures assume that every atomic site is filled by the correct type of atom in perfect stoichiometric ratios. However, in many real materials, deviations from this ideal picture, such as non-stoichiometry and site occupancy variations, are common and can significantly influence properties.

The compound UCuxBi2 serves as a clear example of the effects of non-stoichiometry. While a stoichiometric UCuBi2 compound has been reported, synthetic attempts often result in copper-deficient crystals with the formula UCuxBi2, where 'x' can vary significantly (e.g., between 0.20 and 0.64). taylorfrancis.com This copper site deficiency has a profound impact on the material's magnetic properties. Studies have shown a linear relationship between the copper content and the Néel temperature (the temperature at which antiferromagnetic ordering occurs). taylorfrancis.com For instance, as the copper deficiency increases (i.e., 'x' decreases), the Néel temperature has been observed to increase. taylorfrancis.com This tunability of magnetic properties through controlled synthesis of site-deficient phases highlights the importance of understanding and controlling non-stoichiometry.

Many binary alloy systems can exist in either a chemically ordered or disordered state. In a disordered solid solution, the different types of atoms are distributed randomly on the crystal lattice sites. Upon cooling, the alloy may undergo a phase transition to an ordered state, where the atoms arrange themselves in a regular, repeating pattern on specific sublattices. This is known as an order-disorder transformation. youtube.comuri.edu Such transformations are well-documented in systems like Cu-Au and Cu-Zn-Al. mdpi.comresearchgate.net However, based on publicly available scientific literature, specific studies focusing on disorder-order transformations within the uranium-copper alloy system are not extensively reported. The existence and nature of such transformations in U-Cu intermetallics remain an area for further investigation.

Correlations between Composition and Lattice Parameters

The lattice parameters of a solid solution are often dependent on its composition. This relationship can provide insights into how substituent atoms are incorporated into the host lattice.

Vegard's law is an empirical rule which states that the lattice parameter of a solid solution is a linear interpolation of the lattice parameters of the constituent elements. researchgate.netwikipedia.orgaps.org This law assumes that the atoms are randomly distributed and that their volumes add linearly. While it serves as a useful approximation, deviations from Vegard's law are common, particularly when there are significant differences in the size and electronic properties of the constituent atoms. researchgate.net These deviations can provide information about atomic interactions and structural distortions within the alloy.

While the compositional dependence of lattice parameters has been studied in other uranium-based alloys, such as the U-Nb system, specific experimental data and detailed studies on the correlation between composition and lattice parameters across the various phases of the uranium-copper system are not widely available in the literature. Establishing such correlations for U-Cu alloys would require systematic synthesis and diffraction studies over a range of compositions.

Electronic Structure and Bonding in Uranium Copper Materials

Characterization of 5f Electron Behavior

The degree of covalency and localization of the uranium 5f electrons can be quantified using a combination of experimental techniques and theoretical calculations. researchgate.netaps.orgarxiv.org Advanced spectroscopic methods, such as X-ray photoelectron spectroscopy (XPS), can directly probe the electronic states. aps.org By analyzing the core-level and valence band spectra, researchers can gain insights into the 5f electron occupancy and their involvement in bonding. researchgate.net

Theoretical approaches, such as density-functional theory (DFT) combined with dynamical mean-field theory (DMFT), have proven to be powerful tools for understanding the correlated nature of 5f electrons. researchgate.netaps.org These calculations can provide a quantitative measure of the distribution of atomic U 5f configurations in the ground state, which in turn quantifies the degree of localization. researchgate.net For instance, a wider distribution of configurations suggests a more itinerant character. qucosa.de

Recent studies have highlighted a procedure to quantify the U 5f electronic covalency and degree of localization in uranium intermetallic compounds by combining bulk-sensitive hard and soft X-ray photoelectron spectroscopy with DFT+DMFT calculations. researchgate.netaps.org This methodology allows for the disentanglement of the U 5f contribution to the valence band from other atomic subshells, leading to a more reliable determination of computational parameters. researchgate.netaps.org

CompoundExperimental TechniqueKey FindingReference
UGa₂XPS, DFT+DMFTDominated by the U 5f² configuration, indicating a more localized nature. qucosa.de
UB₂XPS, DFT+DMFTConsiderably wider distribution of 5f configurations, suggesting greater itinerancy. qucosa.de

Hybridization, or the mixing of atomic orbitals, between the uranium 5f and copper d orbitals plays a crucial role in the bonding and electronic properties of U-Cu materials. The extent of this hybridization is highly dependent on the relative energies and spatial overlap of the involved orbitals. nih.gov

In many uranium intermetallic compounds, the 5f electrons hybridize with the conduction electron states, which drives the physical properties of the system. qucosa.de This hybridization can be probed experimentally using techniques like X-ray magnetic circular dichroism (XMCD). anl.govnih.gov For example, in UCu₂Si₂, which contains both uranium and copper, the hybridization between the U 5f and 6d states has been investigated to understand its magnetic properties. anl.gov While direct f-d hybridization with copper is less pronounced in this specific compound due to the larger energy separation between the U 5f and Cu 3d states, the general principles of orbital mixing are applicable to other U-Cu systems. nih.gov

The degree of hybridization can significantly influence the magnetic behavior, leading to phenomena such as induced magnetic moments on neighboring atoms. anl.gov Theoretical calculations can further elucidate the nature of this hybridization by mapping the orbital contributions to the electronic band structure. nih.gov

Fermi Surface and Band Structure Analyses

The Fermi surface, which represents the boundary between occupied and unoccupied electron states at absolute zero temperature, and the electronic band structure are fundamental concepts for understanding the electronic properties of metals and alloys.

The electronic density of states (DOS) describes the number of available electronic states at each energy level. Calculations of the DOS provide valuable information about the electronic structure, including the contributions of different orbitals to the states near the Fermi level, which are crucial for determining the material's conductivity and other properties. aps.orgaps.org

For copper-based alloys, theoretical investigations have shown how the introduction of impurity atoms alters the electronic density of states of copper. aps.org In the context of uranium-copper materials, the DOS would be characterized by contributions from the uranium 5f, 6d, and 7s orbitals, as well as the copper 3d and 4s orbitals. aps.orgtugraz.at Relativistic effects are particularly important in calculations involving heavy elements like uranium, as they can significantly alter the band structure and DOS. aps.org

Calculations for γ-uranium have shown that the 5f bands overlap and hybridize strongly with the 6d and 7s-p bands, resulting in a high density of states at the Fermi energy. aps.org In a U-Cu alloy, the presence of copper d-bands would further modify this picture, with the potential for hybridization influencing the DOS near the Fermi level.

MaterialComputational MethodKey Feature of DOSReference
γ-UraniumSymmetrized Relativistic APWHigh density of states at the Fermi energy due to 5f, 6d, and 7s-p hybridization. aps.org
Amorphous Zr-Cu alloyRecursion MethodGood agreement with XPS data, demonstrating the utility of such calculations for alloys. aps.org

The position of the Fermi level can be intentionally modified, or "tuned," by changing the chemical composition of an alloy. aps.orglbl.gov This tuning is a powerful tool for engineering the electronic and physical properties of materials. By altering the ratio of copper to uranium, or by introducing other elements, it is possible to change the electron concentration and thereby shift the Fermi level.

This ability to tune the Fermi level has significant implications for a material's properties. For instance, in thermoelectric materials, optimizing the position of the Fermi level is crucial for maximizing the Seebeck coefficient and, consequently, the thermoelectric efficiency. rsc.org In the context of U-Cu alloys, compositional modifications could be used to enhance specific properties, such as catalytic activity or magnetic behavior, by adjusting the electronic states at the Fermi surface. elsevierpure.com

Charge Transfer and Interatomic Interactions

The interactions between uranium and copper atoms in a compound or alloy involve the redistribution of electronic charge, known as charge transfer. This phenomenon is a fundamental aspect of chemical bonding and has a profound impact on the material's properties. rsc.orgrsc.org

The electronegativity difference between uranium and copper suggests that there will be a degree of charge transfer in their alloys. The extent of this transfer and the resulting charge distribution can be investigated through theoretical calculations, such as by analyzing the differential charge density. researchgate.net These analyses can reveal the nature of the interatomic bonding, whether it is predominantly metallic, covalent, or ionic.

In heterobimetallic complexes containing uranium, the electronic properties can be tuned by the electrostatic interactions with a secondary metal cation, which influences electron donation to the uranium center. rsc.orgrsc.org While these are molecular systems, the underlying principles of charge transfer and electrostatic interactions are also relevant in the extended solid-state structures of U-Cu alloys. The local chemical environment of each atom, determined by its neighbors, will dictate the nature and strength of the interatomic interactions.

Magnetic Properties of Uranium Copper Compounds

Types of Magnetic Ordering

Antiferromagnetism in Uranium-Copper Intermetallics (e.g., UCu₅, UCuₓBi₂)

Antiferromagnetism, a state where adjacent magnetic moments align in opposite directions, is a common feature in uranium-copper intermetallics. This ordering arises from the indirect exchange interactions between uranium atoms, mediated by the conduction electrons.

The heavy-fermion compound UCu₅ is a well-studied example, exhibiting antiferromagnetic ordering at a Néel temperature (Tₙ) of approximately 15-16 K. researchgate.netnih.gov Below this temperature, the magnetic moments of the uranium atoms arrange in an antiparallel fashion. The formation of a heavy-electron state in UCu₅ is indicated by a significant increase in the electronic specific heat coefficient at low temperatures. researchgate.netresearchgate.net This compound also displays a second phase transition around 1 K, which is hysteretic and involves the heavy-mass quasiparticles. researchgate.net

In the UCuₓBi₂ system, the magnetic ordering is highly dependent on the copper concentration. These compounds exhibit apparent antiferromagnetic transitions, with the Néel temperature varying linearly from 118 K for UCu₀.₃Bi₂ down to 51 K for UCu₀.₆Bi₂. nih.gov Neutron diffraction studies on a single crystal of UCuₓBi₂ (with x ≈ 0.5) have confirmed an antiferromagnetic ground state. nih.gov The magnetic structure of UCu₀.₆Bi₂ consists of U-Cu-U slabs where the uranium magnetic moments are ordered antiferromagnetically within the slabs and ferromagnetically between adjacent slabs. nih.gov The refined magnetic moment for the uranium atoms in this structure is 2.06(10) μB. nih.gov

CompoundNéel Temperature (Tₙ)Magnetic Moment (μB/U)Key Features
UCu₅ ~15-16 K researchgate.netnih.gov-Heavy-fermion behavior, second phase transition at ~1 K researchgate.net
UCu₀.₃Bi₂ 118 K nih.gov-Tₙ decreases with increasing Cu content.
UCu₀.₆Bi₂ 51 K nih.gov2.06(10) nih.govAntiferromagnetic within U-Cu-U slabs, ferromagnetic between slabs.

Ferromagnetism and Ferrimagnetism in Pseudoternary Uranium-Copper Alloys (e.g., UCu₆Al₆ derivatives)

By introducing a third element into the uranium-copper system, it is possible to induce ferromagnetic or ferrimagnetic ordering. In these materials, there is a net spontaneous magnetic moment below a critical temperature, known as the Curie temperature (T₋).

Studies on derivatives of the UCu₆Al₆ alloy, where copper is substituted by other transition metals like chromium, manganese, and iron, have revealed diverse magnetic behaviors. The iron-substituted compound, for instance, appears to be ferromagnetic below approximately 160 K. researchgate.net In contrast, the manganese-containing derivative is suggested to be ferrimagnetic, with a Curie temperature of 370 K. researchgate.net In ferrimagnetic materials, the magnetic moments of different sublattices are unequal and aligned in an antiparallel fashion, resulting in a net magnetic moment.

Compound DerivativeMagnetic OrderingCurie Temperature (T₋)
UCu₆Al₆ (Fe-substituted) Ferromagnetic~160 K researchgate.net
UCu₆Al₆ (Mn-substituted) Ferrimagnetic370 K researchgate.net

Paramagnetic Regimes

Above their respective ordering temperatures (Néel or Curie temperature), uranium-copper compounds typically enter a paramagnetic state. In this regime, the magnetic moments are randomly oriented but can be partially aligned by an external magnetic field. The magnetic susceptibility of these materials in the paramagnetic region often follows the modified Curie-Weiss law.

For example, the chromium-substituted pseudoternary alloy of UCu₆Al₆ is paramagnetic and follows the modified Curie-Weiss law above approximately 100 K. researchgate.net The paramagnetic behavior in many uranium intermetallics is a subject of extensive research, as it provides insights into the nature of the 5f electronic states, which can range from localized to itinerant. icm.edu.plucl.ac.uk

Field-Induced Magnetic Phenomena

Metamagnetic Transitions in Copper-Deficient Uranium Compounds

Metamagnetism refers to a sharp, field-induced transition from an antiferromagnetic to a ferromagnetic-like state. This phenomenon is observed in certain uranium-copper compounds, particularly those with a deficiency in copper, when a strong magnetic field is applied.

A notable example is found in single crystals of UCu₀.₆₄Bi₂ . At temperatures below 35 K, this compound undergoes a first-order, field-polarized spin-flop transition. nih.gov At 1.56 K, as the magnetic field is increased, a metamagnetic transition occurs at a field of 4.8–5.2 Tesla, marked by a sharp increase in magnetization. nih.gov When the field is subsequently decreased, the reverse transition happens at a lower field range of 1.50–1.72 Tesla, indicating significant hysteresis. nih.gov The magnetization nearly saturates at around 20 Tesla. nih.gov

Magnetic Anisotropy and Hysteresis

Uranium-copper compounds often exhibit significant magnetic anisotropy, meaning their magnetic properties are dependent on the direction of the applied magnetic field relative to the crystal lattice. This anisotropy originates from the strong spin-orbit coupling of the 5f electrons of uranium.

The magnetic behavior of UCu₀.₆₄Bi₂ single crystals clearly demonstrates this anisotropy. The magnetic susceptibility data indicates an antiferromagnetic ordering of the magnetic moments along the c-axis. nih.gov The field-induced metamagnetic transition is a manifestation of this anisotropy, as the external field overcomes the anisotropic energy barrier to reorient the magnetic moments.

Hysteresis, the lagging of magnetization behind the magnetizing field, is a characteristic feature of the field-induced transitions in these materials. As seen in UCu₀.₆₄Bi₂ the magnetic field required to induce the spin-flop transition is significantly higher than the field at which the system returns to its initial state, resulting in a wide hysteresis loop. nih.gov This hysteretic behavior is a hallmark of first-order magnetic phase transitions.

Influence of Compositional Variations on Magnetic Coupling

The magnetic coupling between uranium ions in U-Cu compounds is predominantly an indirect exchange known as the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction. researchgate.net This interaction is mediated by the conduction electrons; a localized 5f magnetic moment on one uranium atom polarizes the surrounding conduction electrons, and this polarization is then sensed by a neighboring uranium moment, leading to either a ferromagnetic or antiferromagnetic alignment. researchgate.netnumberanalytics.com The strength and sign (ferromagnetic vs. antiferromagnetic) of the RKKY interaction are oscillatory and depend critically on the distance between the magnetic ions. numberanalytics.com

Consequently, altering the composition of uranium-copper alloys provides a direct method for tuning their magnetic properties. The substitution of other elements into the crystal lattice changes the U-U distance and modifies the density of states at the Fermi level, thereby altering the magnetic ground state. tudelft.nl The degree of hybridization between the uranium 5f electrons and the electronic states of neighboring atoms is a decisive factor in determining the magnetic behavior. tudelft.nl

A clear example is found in the U(Cu,Al)₅ system. Research into compounds with compositions ranging from UCu₃.₅Al₁.₅ to UCu₂.₉Al₂.₁ reveals significant changes in electronic properties. Specific heat measurements show a considerable enhancement of the low-temperature specific-heat coefficient (γ), a key indicator of the effective mass of the charge carriers. This enhancement suggests the formation of a "heavy-fermion" state, where electrons behave as if they have a mass hundreds of times greater than that of a free electron. The random distribution of copper and aluminum atoms over certain crystallographic sites can also introduce disorder in the exchange interactions, potentially leading to the formation of a spin-glass state.

The compound UCu₅ exhibits antiferromagnetic ordering at a Néel temperature (Tₙ) of approximately 15 K, accompanied by the formation of a heavy-fermion state at lower temperatures. Modifying this compound by replacing one copper atom with silver to form UAgCu₄ demonstrates the acute sensitivity of the magnetic state to composition. While UAgCu₄ also orders antiferromagnetically (Tₙ ≈ 18 K) and exhibits heavy-fermion characteristics, its low-temperature properties are distinct from UCu₅, highlighting how subtle changes in the ligand atoms can tune the delicate balance between the RKKY interaction and the Kondo effect, another key phenomenon where localized moments are screened by conduction electrons.

Spin Fluctuations and Quantum Criticality

In strongly correlated electron systems like U-Cu compounds, the magnetic moments are not static but can exhibit collective, time-dependent variations known as spin fluctuations. researchgate.netarxiv.org These fluctuations are crucial to understanding the physics of heavy-fermion materials. In some cases, a magnetic phase transition can be tuned to occur at absolute zero (0 K) by applying a non-thermal parameter such as pressure, magnetic field, or, pertinently, by changing the chemical composition. uva.nl This 0 K transition point is termed a quantum critical point (QCP). uva.nl

Near a QCP, the system is dominated not by thermal fluctuations but by quantum fluctuations. uva.nl These powerful quantum spin fluctuations can prevent the system from settling into a conventional magnetically ordered state and give rise to anomalous physical properties, often referred to as non-Fermi liquid behavior. uva.nl This state is characterized by deviations from the standard model of metals, such as a logarithmic divergence in the specific heat coefficient (γ) as temperature approaches zero and a linear temperature dependence of electrical resistivity. uva.nlmdpi.com

Direct evidence of magnetic fluctuations in UCu₅ has been observed through inelastic neutron scattering experiments. researchgate.net These measurements reveal the presence of quasielastic magnetic fluctuations above the Néel temperature, providing insight into the dynamic spin correlations that precede the static magnetic order. researchgate.net The formation of the heavy-fermion state in UCu₅ is intrinsically linked to these strong spin fluctuations. The interactions that lead to the large effective mass of the electrons are the same ones that drive the dynamic magnetic correlations. researchgate.netmdpi.com

While a compositionally-tuned QCP has not been definitively established in a binary U-Cu system, the presence of heavy-fermion behavior and pronounced spin fluctuations in compounds like UCu₅ places them in close proximity to quantum criticality. arxiv.orguva.nl The study of these fluctuations is essential for understanding the unconventional ground states, including the potential emergence of superconductivity, which is often found in the vicinity of a QCP in other heavy-fermion systems. arxiv.org

Advanced Spectroscopic Characterization of Uranium Copper Compounds

X-ray Absorption Spectroscopy for Electronic State Probing

X-ray absorption spectroscopy (XAS) is a powerful, element-specific tool that probes the electronic structure of materials. By exciting core-level electrons to unoccupied states, XAS provides detailed information about the local coordination environment and electronic configuration of the absorbing atom.

X-ray Absorption Near Edge Structure (XANES) spectroscopy is particularly sensitive to the oxidation state and local geometry of the absorbing atom. uu.nl The energy of the absorption edge is characteristic of a specific element, making XANES a selective probe. uu.nl For uranium compounds, the U L₃-edge and M₄,₅-edges are often studied. The shape and energy position of the XANES features provide a fingerprint of the uranium valence state. researchgate.netresearchgate.net

High-energy-resolution fluorescence detection (HERFD) XANES can further enhance the sensitivity to the uranium oxidation state. researchgate.net For instance, in the copper-containing uranium mineral torbernite (Cu(UO₂)₂(PO₄)₂·12H₂O), HERFD-XANES at the U M₄ edge can be compared with reference spectra of uranium oxides to determine the uranium valency. arxiv.org Full multiple scattering calculations can be used to model the experimental XANES spectra of such compounds, providing a deeper understanding of their electronic structure. arxiv.org The analysis of pre-edge features in U L₃-edge spectra can also offer insights into the 5f orbitals' participation in bonding. researchgate.net

Table 1: Key Features in Uranium XANES Spectra and Their Interpretation

Spectral FeatureEnergy EdgeInformation Provided
Edge PositionU L₃, M₄,₅Correlates directly with the oxidation state of uranium. A shift to higher energy generally indicates a higher oxidation state.
White Line IntensityU L₃, M₄,₅Relates to the density of unoccupied states. Changes can indicate variations in the electronic structure and bonding.
Pre-edge FeaturesU L₃Can be attributed to quadrupole transitions (e.g., 2p₃/₂ → 5f) and are sensitive to the local symmetry and bonding environment of the uranium atom. researchgate.netresearchgate.net
Shape ResonancesU L₃Multiple scattering features above the edge that are sensitive to the local coordination geometry of the uranium atom.

Resonant X-ray Emission Spectroscopy (RXES) is a photon-in, photon-out technique that provides detailed information about the electronic structure, particularly the 5f-orbital occupancy and the degree of their delocalization in uranium compounds. aps.orgbohrium.com By tuning the incident X-ray energy to a specific absorption edge (e.g., U L₃ or M₄,₅), one can selectively excite core electrons and analyze the emitted X-rays resulting from the decay process. This technique is highly sensitive to the multiconfigurational nature of the 5f electronic states, which arise from the complex interplay between localized and itinerant behavior. aps.orgbohrium.com

Studies on various uranium intermetallic compounds have demonstrated the power of RXES in quantifying the 5f-orbital occupancy. aps.orgeuropa.euarxiv.org For example, by comparing the RXES spectra of a target compound to those of reference materials with known 5f configurations (like UF₄ for localized 5f²), it is possible to determine the 5f electron count (n_f). aps.org This information is critical for understanding the electronic correlations that govern the physical properties of these materials.

Hard X-ray Photoelectron Spectroscopy (HAXPES) is a powerful technique for investigating the bulk electronic structure of materials. researchgate.netiaea.org By using high-energy X-rays (typically > 2 keV), HAXPES can probe deeper into a material compared to conventional X-ray Photoelectron Spectroscopy (XPS), thus minimizing surface-related effects and providing a more representative view of the bulk properties. iaea.orgkratos.com

HAXPES is used to measure the binding energies of core-level electrons and to map the valence band structure. researchgate.net The core-level spectra provide information about the elemental composition and chemical states of the constituent atoms. For uranium-copper compounds, HAXPES can be used to analyze the U 4f and Cu 2p core levels to determine their respective oxidation states. The valence band spectra, on the other hand, reveal the distribution of occupied electronic states, offering direct insight into the bonding and electronic interactions between uranium, copper, and any coordinating ligands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Electronic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local magnetic fields around atomic nuclei. uobabylon.edu.iqlibretexts.org It provides valuable information on the local electronic configuration and structure surrounding the probed nucleus. jaea.go.jpnih.gov For uranium compounds, ²³⁵U NMR can be a powerful tool, although experiments can be challenging due to the low natural abundance and weak sensitivity of the ²³⁵U nucleus. jaea.go.jp

In an applied magnetic field, the energy levels of nuclei with a non-zero spin, like ²³⁵U (spin I=7/2), split. The absorption of microwaves at specific frequencies corresponding to the transitions between these levels gives rise to the NMR signal. jaea.go.jp The precise frequency of these signals, known as the chemical shift, is highly sensitive to the local electronic environment. libretexts.org In paramagnetic or magnetically ordered materials, the internal magnetic fields created by the 5f electrons of uranium can significantly influence the NMR spectrum, providing detailed information about the magnetic properties and electronic structure. jaea.go.jp

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to study the vibrational modes of molecules and crystal lattices. nih.govksu.edu.sa These techniques are complementary and provide a fingerprint of the molecular structure, bonding, and local environment. nih.govjchps.com

IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. For a vibration to be IR active, it must induce a change in the molecule's dipole moment. ksu.edu.sajchps.com Raman spectroscopy, on the other hand, involves the inelastic scattering of light. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. ksu.edu.sajchps.com

In the context of uranium-copper compounds, such as the mineral torbernite, vibrational spectroscopy can be used to identify the characteristic vibrational modes of the uranyl (UO₂²⁺) unit, as well as the phosphate (B84403) (PO₄³⁻) or arsenate (AsO₄³⁻) groups and water molecules present in the structure. nih.gov The symmetric and antisymmetric stretching vibrations of the UO₂²⁺ unit are particularly informative and appear at distinct frequencies in the IR and Raman spectra. nih.gov

Table 2: Characteristic Vibrational Frequencies in Uranyl Compounds

Vibrational ModeTypical Raman Frequency (cm⁻¹)Typical IR Frequency (cm⁻¹)
UO₂²⁺ Symmetric Stretch (ν₁)830 - 900Generally weak or inactive
UO₂²⁺ Antisymmetric Stretch (ν₃)Inactive in D∞h symmetry900 - 980
UO₂²⁺ Bending (ν₂)~210~250

Note: Frequencies can vary depending on the specific coordination environment and crystal structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. researchgate.netwikipedia.org It is highly effective for studying paramagnetic materials, such as complexes containing transition metal ions like Cu²⁺ or certain oxidation states of uranium. researchgate.netlibretexts.org

The principle of EPR is analogous to NMR, but it involves the transitions of electron spins in an applied magnetic field. wikipedia.org The EPR spectrum provides information about the g-factor and hyperfine coupling constants, which are sensitive to the electronic structure and the local coordination environment of the paramagnetic center. researchgate.netethz.ch

For uranium-copper compounds, EPR can be particularly useful for characterizing the Cu²⁺ centers. The d⁹ electronic configuration of Cu²⁺ makes it a paramagnetic species that is readily studied by EPR. libretexts.org The resulting spectra can reveal details about the geometry of the copper coordination sphere and the nature of the copper-ligand bonds. libretexts.orgethz.ch The analysis of the hyperfine structure, which arises from the interaction of the unpaired electron with the copper nucleus (I=3/2), can provide further insights into the electronic wavefunction. ethz.ch

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Absorption Spectroscopy for Electronic Transitions in Metatorbernite

Metatorbernite is a hydrated copper uranyl phosphate mineral with the chemical formula Cu(UO₂)₂(PO₄)₂·8H₂O. wikipedia.orgwikipedia.org It belongs to the meta-autunite group of minerals and is a dehydration product of torbernite. wikipedia.orggalleries.com The vibrant green color of Metatorbernite is a direct consequence of the electronic transitions occurring within its constituent ions, primarily the uranyl (UO₂²⁺) and copper(II) (Cu²⁺) ions, which absorb light in the visible region of the electromagnetic spectrum.

UV-Vis-NIR spectroscopy is a powerful analytical technique used to probe the electronic structure of materials by measuring the absorption of light across the ultraviolet, visible, and near-infrared regions. process-insights.comeag.com For Metatorbernite, this technique provides valuable information about the d-d transitions of the copper ions and the f-f and charge transfer transitions of the uranyl ions.

Detailed Research Findings

The crystal structure of Metatorbernite consists of layers of uranyl phosphate sheets, with interlayer copper ions and water molecules. arizona.edu The Cu²⁺ ions are coordinated by water molecules and oxygen atoms from the uranyl phosphate layers, resulting in a distorted octahedral geometry. wikipedia.org This coordination environment dictates the energies of the d-orbitals and, consequently, the wavelengths of d-d electronic transitions.

The uranyl ion (UO₂²⁺) in Metatorbernite exhibits its own characteristic electronic transitions. These are typically vibronically coupled, leading to a series of fine-structured absorption bands in the visible region. These transitions are generally assigned to the promotion of an electron from the highest occupied molecular orbitals (HOMOs), which have significant oxygen 2p character, to the lowest unoccupied molecular orbitals (LUMOs), which are primarily uranium 5f and 6d orbitals.

Near-infrared (NIR) spectroscopy of Metatorbernite and its more hydrated parent, torbernite, has been utilized to study the water molecules within the mineral structure. The NIR region contains overtone and combination bands of the O-H stretching and bending vibrations of water. nih.gov The spectra in the 6000-7500 cm⁻¹ region, corresponding to the first overtone of the HOH fundamental, can differ between torbernite and Metatorbernite, reflecting changes in the hydration of the interlayer cations. nih.gov

Table 1: General UV-Vis-NIR Absorption Regions and Corresponding Electronic Transitions in Metatorbernite

Spectral RegionWavelength Range (nm)Wavenumber Range (cm⁻¹)Probable Electronic Transition(s)
UV200 - 40050000 - 25000Ligand-to-Metal Charge Transfer (LMCT) in UO₂²⁺
Visible400 - 70025000 - 14300Vibronic f-f transitions in UO₂²⁺; d-d transitions in Cu²⁺
Near-Infrared (NIR)700 - 250014300 - 4000Overtone and combination bands of H₂O vibrations

Computational and Theoretical Investigations of Uranium Copper Materials

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of uranium-copper materials.

DFT calculations are instrumental in elucidating the electronic structure and nature of chemical bonding in uranium-copper compounds. For instance, in the UCu₅ intermetallic compound, which crystallizes in a face-centered cubic structure, the uranium atoms occupy specific lattice positions, leading to a U–U distance significantly larger than the Hill limit. nih.gov This separation suggests a narrowing of the 5f band, which results in a more localized character of the 5f electronic states. nih.gov

Studies on uranium-doped copper oxides (CuO) using relativistic DFT have explored their geometric, bonding, charge, and electronic properties. mdpi.com The introduction of uranium into the CuO lattice modifies the electronic environment. mdpi.com Bond order analysis can be used to characterize the bond strength between atoms. For example, in furfural (B47365) adsorption on a catalyst surface, the bond order of Cu-O1 in CuO/FAL was found to be 0.41. mdpi.com The use of hybrid functionals like B3LYP and PBE0 in DFT calculations can provide a more accurate description of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity. mdpi.com

In more complex systems like uranyl tetrachloride compounds, DFT calculations, sometimes with a Hubbard U correction, are used to analyze covalent interactions between uranium f-orbitals and chloride p-orbitals. nih.gov This approach helps in understanding how electron donation along the equatorial plane can influence the U=Oyl bond lengths. nih.gov

DFT is a valuable tool for predicting and understanding the catalytic activity of materials. Relativistic DFT has been employed to investigate the catalytic conversion of furfural to furfuryl alcohol using uranium-doped copper oxide (CuO-U) as a catalyst. mdpi.comdntb.gov.uanih.gov These studies model the reaction pathway, including the adsorption of reactants, hydrogenation steps, and desorption of products. mdpi.comdntb.gov.ua

For U-doped CuO, calculations have shown that uranium doping can significantly strengthen the adsorption of molecules like furfural. mdpi.comdntb.gov.uanih.gov However, this strong adsorption can make subsequent hydrogenation or desorption steps more difficult from an energetic standpoint. mdpi.comdntb.gov.uanih.gov The Gibbs free energies for adsorption, hydrogenation, and desorption are key parameters calculated to assess the catalytic performance. For instance, in the case of CuO-U, the adsorption of furfural was found to be very strong, with a free energy of -80.61 kJ/mol. mdpi.com The subsequent hydrogenation step had a calculated energy of 8.65 kJ/mol, while the desorption of the product required overcoming a significant energy barrier of 64.47 kJ/mol. mdpi.com

The mechanism of oxidation reactions on such catalysts is often described by the Mars-van Krevelen mechanism, where the lattice oxygen from the catalyst participates in the oxidation of the adsorbed molecule. researchgate.net DFT calculations can help to elucidate the individual steps of such mechanisms.

Calculated Reaction Free Energies for Furfural Conversion on CuO-U Catalyst
Reaction StepCatalystFree Energy (kJ/mol)
AdsorptionCuO-U-80.61
HydrogenationCuO-U8.65
DesorptionCuO-U64.47

The study of point defects, such as vacancies and interstitials, is crucial for understanding the physical and chemical properties of materials, particularly under extreme conditions like those found in nuclear fuels. DFT calculations are used to determine the formation energies of these defects. aps.orgaip.orgucl.ac.uk The equilibrium concentration of point defects is directly related to their formation energy. aps.orgucl.ac.uk

While specific DFT studies on point defects in binary copper-uranium alloys are not extensively detailed in the provided context, the methodology is well-established for uranium-based materials like uranium monocarbide and bcc uranium. aps.orgaip.orgaip.org These calculations typically involve creating a supercell of the crystal lattice, introducing a defect (e.g., removing an atom to create a vacancy or adding an atom in an interstitial site), and then calculating the energy of the system. aip.orgaip.org For example, in uranium monocarbide, the formation energy of a uranium vacancy has been calculated to be around 4.07 eV under uranium-rich conditions. aip.org

These calculations can be performed using different levels of theory, such as the generalized gradient approximation (GGA) or GGA+U, which includes a Hubbard term to better describe localized f-electrons. aip.orgaip.org The results from these simulations provide fundamental data for higher-level models that simulate diffusion and long-term material behavior. aps.orgucl.ac.uk

Many-Body Theoretical Frameworks

For materials with strong electron correlations, such as those containing uranium, standard DFT methods can be insufficient. More advanced many-body theoretical frameworks are necessary to accurately describe their electronic properties.

Dynamical Mean-Field Theory (DMFT) is a powerful technique for studying strongly correlated electron systems. wikipedia.org It maps a complex lattice problem onto a simpler, solvable quantum impurity model. wikipedia.org DMFT is particularly well-suited for materials where electron-electron interactions are significant, which is often the case for the f-electrons in uranium compounds. uspex-team.org

The combination of DFT with DMFT (DFT+DMFT) has become a standard approach for realistic material calculations. udel.edu This method merges the ab initio nature of DFT with the ability of DMFT to handle strong local electronic correlations. udel.edu In this framework, DFT provides a description of the band structure, while DMFT treats the strong on-site Coulomb repulsion (Hubbard U) of localized d or f electrons. urfu.ruaps.org

The DFT+DMFT approach has been used to study the electronic properties of various materials containing d or f-atoms. uspex-team.orgurfu.ru For example, it has been applied to understand the valence state of uranium ions and the occupation number of 5f electrons in uranium compounds. nih.govresearchgate.net The method can reveal phenomena such as mixed-valence states, where the number of 5f electrons fluctuates between different integer values. nih.govresearchgate.net These calculations provide detailed information about the electronic spectral functions, which can be compared with experimental photoemission spectroscopy data.

Key Aspects of DFT+DMFT for Correlated Materials
FeatureDescription
Methodology Combines Density Functional Theory with Dynamical Mean-Field Theory.
Application Used for materials with strong electron-electron correlations, particularly those with localized d or f electrons.
Key Parameter On-site Coulomb repulsion (Hubbard U).
Outputs Electronic spectral functions, quasiparticle weights, and insights into phenomena like Mott transitions and mixed-valence states.

The Periodic Anderson Model (PAM) is a fundamental theoretical model used to describe heavy fermion systems. aps.org These materials are intermetallic compounds containing rare earth or actinide elements, where the f-electrons hybridize with the conduction electrons, leading to quasiparticles with a very large effective mass. wikipedia.orgucsd.edu

The PAM Hamiltonian includes terms for the energy of the localized f-electrons, the dispersion of the conduction electrons, a hybridization term that mixes the f and conduction electrons, and a strong on-site Coulomb repulsion for the f-electrons. aps.org This model captures the essential physics of heavy fermion behavior, including the Kondo effect in a lattice context. aps.org

Theoretical studies of the PAM, for instance on a three-dimensional cubic lattice, can explore the quantum phase transition between a Kondo phase and a Ruderman-Kittel-Kasuya-Yosida (RKKY) phase. aps.org This model has been applied to understand the properties of heavy fermion superconductors, including some uranium-copper compounds. aps.org For example, dynamical susceptibilities in systems like UCu₅₋ₓ have been analyzed within the framework of the PAM. aps.org The model can be used to construct phase diagrams and to study the emergence of unconventional superconductivity, which in these materials is believed to be mediated by magnetic fluctuations rather than the electron-phonon interaction of conventional BCS theory. wikipedia.orgaps.org

Modeling of Magnetic Interactions and Compositional Effects

Computational and theoretical investigations play a pivotal role in understanding the intricate magnetic behavior of uranium-copper materials. These studies provide insights into the fundamental magnetic interactions and how they are influenced by the material's composition, which are often challenging to probe experimentally. The strong electron correlations in uranium-based materials, however, present significant theoretical challenges, necessitating the use of advanced computational techniques.

The primary theoretical framework for investigating the electronic and magnetic properties of materials at the atomic scale is Density Functional Theory (DFT). However, for systems containing uranium, with its strongly correlated 5f electrons, standard DFT approaches are often insufficient. To address this, a common modification is the DFT+U method, which incorporates a Hubbard U term to better describe the on-site Coulomb interactions of the localized f electrons. This approach has been instrumental in providing more accurate predictions of the magnetic ground states and electronic structures of uranium compounds.

In addition to DFT-based methods, machine learning techniques have emerged as a powerful tool for predicting the magnetic order of uranium compounds. These models can be trained on existing experimental and computational data to identify relationships between a material's structure and its magnetic properties. This approach can accelerate the discovery of new magnetic materials by providing rapid screening of potential candidates without the need for computationally expensive DFT calculations.

The magnetic interactions in uranium-copper systems are complex, arising from the interplay between the localized 5f electrons of uranium and the itinerant d electrons of copper. The nature and strength of these interactions are highly sensitive to the stoichiometry of the compound, which dictates the local atomic environments and the distances between magnetic ions. Theoretical models aim to elucidate these relationships by calculating key magnetic parameters as a function of composition.

Research Findings

Detailed first-principles calculations are employed to determine the magnetic ground state of various uranium-copper intermetallic compounds. These calculations involve comparing the total energies of different magnetic configurations, such as ferromagnetic (FM), antiferromagnetic (AFM), and paramagnetic (PM) states. The results of these calculations can reveal the preferred magnetic ordering for a given composition.

For instance, in a hypothetical UCu₅ compound, DFT+U calculations might predict an antiferromagnetic ground state to be energetically favorable over a ferromagnetic one. The energy difference between these states provides an estimate of the strength of the magnetic exchange interaction. By systematically varying the uranium-to-copper ratio in the computational model, researchers can map out the magnetic phase diagram of the U-Cu system.

The effect of composition on the magnetic moments of the uranium and copper atoms is another critical aspect explored through theoretical modeling. The local magnetic moment on a uranium atom can be significantly influenced by the number and distance of its copper neighbors. The table below illustrates hypothetical results from a DFT+U study on the magnetic moments in different UₓCu₁₋ₓ alloys.

Calculated Atomic Magnetic Moments in UₓCu₁₋ₓ Alloys

Composition (x)Uranium Magnetic Moment (μB)Copper Magnetic Moment (μB)Predicted Magnetic Ordering
0.102.150.05Antiferromagnetic
0.252.300.02Antiferromagnetic
0.502.55-0.01Ferromagnetic
0.752.70-0.03Ferromagnetic

Furthermore, theoretical models can be used to calculate the exchange coupling constants (Jᵢⱼ) between magnetic atoms in the crystal lattice. These constants quantify the strength and nature (ferromagnetic or antiferromagnetic) of the magnetic interactions between pairs of atoms. The variation of these exchange constants with the composition of the uranium-copper alloy can provide a detailed understanding of the evolution of magnetic ordering in the system. The following table presents a hypothetical set of calculated exchange coupling constants for a U-Cu intermetallic.

Calculated Exchange Coupling Constants (Jᵢⱼ) in a U-Cu Intermetallic (meV)

Interaction PairJ₁ (Nearest Neighbor)J₂ (Next-Nearest Neighbor)
U-U-5.2-1.1
U-Cu1.50.3
Cu-Cu0.1-0.05
Note: Negative values indicate ferromagnetic coupling, while positive values indicate antiferromagnetic coupling.

Catalytic Activity of Uranium Doped Copper Oxides

Reaction Mechanism Elucidation (e.g., Hydrogenation of Furfural)

The catalytic conversion of furfural (B47365) to furfuryl alcohol over a uranium-doped copper oxide (CuO-U) catalyst proceeds through a series of thermodynamic steps involving adsorption, hydrogenation, and desorption. rsc.org Relativistic density functional theory (DFT) calculations have been employed to elucidate the reaction pathway. rsc.org

Adsorption: The process begins with the adsorption of the furfural molecule onto the surface of the CuO-U catalyst. The furfural molecule binds to the catalyst via its carbonyl oxygen atom. rsc.org

Hydrogenation: Following adsorption, the hydrogenation of the adsorbed furfural takes place. This step involves the addition of dihydrogen to the carbonyl group of furfural, leading to the formation of furfuryl alcohol on the catalyst surface. rsc.org

Desorption: The final step is the desorption of the newly formed furfuryl alcohol molecule from the catalyst surface, which regenerates the active sites for the next catalytic cycle. rsc.org

This three-step process highlights the role of the catalyst in facilitating the transformation by providing an active surface for the reactant molecules to adsorb, react, and then desorb as products. rsc.org

Impact of Uranium Doping on Adsorption and Activation Energies

The introduction of uranium into the copper oxide matrix has a significant and distinct impact on the thermodynamics of the furfural hydrogenation reaction. A comparative analysis between undoped copper oxide (CuO) and uranium-doped copper oxide (CuO-U) reveals these effects. rsc.org

Uranium doping drastically strengthens the adsorption of furfural onto the catalyst surface. The Gibbs free energy of adsorption (ΔG_ads) for furfural on CuO-U is -80.61 kJ/mol, which is substantially more negative than the -24.13 kJ/mol observed for undoped CuO. rsc.org This indicates a much stronger interaction between the furfural molecule and the uranium-doped catalyst. rsc.org

While the adsorption is significantly enhanced, the subsequent hydrogenation step on CuO-U is still a thermodynamically favorable process, with a Gibbs free energy of hydrogenation (ΔG_hyd) of 8.65 kJ/mol. rsc.org However, the desorption of the product, furfuryl alcohol, becomes considerably more difficult from the CuO-U surface, with a Gibbs free energy of desorption (ΔG_des) of 64.47 kJ/mol. rsc.org This is in contrast to undoped CuO, where the desorption energy is a more moderate 29.70 kJ/mol. rsc.org

Interactive Data Table of Gibbs Free Energies for Furfural Hydrogenation

CatalystΔG Adsorption (kJ/mol)ΔG Hydrogenation (kJ/mol)ΔG Desorption (kJ/mol)
CuO-24.13-13.0629.70
CuO-U-80.618.6564.47

Data sourced from relativistic DFT calculations. rsc.org

Design Principles for Heterometallic Catalysts

The design of effective heterometallic catalysts, such as uranium-doped copper oxides, is guided by several key principles aimed at leveraging the synergistic interactions between the different metallic components. While specific design principles for the copper-uranium system are still an emerging area of research, general strategies for bimetallic and heterometallic catalyst design can be applied.

A primary principle is the utilization of synergistic effects , where the combination of two or more metals results in enhanced catalytic activity, selectivity, or stability that surpasses the performance of the individual components. researchgate.netrsc.org This synergy can arise from a combination of electronic and geometric effects. acs.orgrsc.org

Electronic effects involve the modification of the electronic properties of the active sites. acs.orgrsc.org In the case of uranium-doped copper oxide, the introduction of uranium can alter the electron density of the neighboring copper atoms, thereby influencing the adsorption strength of reactants and intermediates. acs.org This modification of the electronic structure can lead to optimized binding energies that facilitate the catalytic cycle. acs.org

Geometric effects relate to the arrangement of the different metal atoms on the catalyst surface. rsc.orgnumberanalytics.com The presence of a second metal can create novel active sites at the interface between the two components or can lead to the formation of specific ensembles of atoms with unique catalytic properties. rsc.org The precise spatial arrangement of copper and uranium atoms in the catalyst can dictate the accessibility of active sites and the stereochemistry of the reaction.

Furthermore, the design of heterometallic catalysts often involves controlling the nanostructure, such as creating core-shell or alloyed nanoparticles, to maximize the interfacial area between the different metals and to tailor the surface composition. researchgate.net The choice of support material and the method of catalyst preparation are also crucial factors that can influence the dispersion, particle size, and interaction between the metallic components. researchgate.net A rational design approach, often guided by computational modeling like DFT, can help in predicting the most effective compositions and structures for a desired catalytic application. nih.gov

Environmental Geochemistry of Uranium Copper Mineral Phases

Identification and Characterization of Naturally Occurring Uranium-Copper Minerals

Naturally occurring uranium-copper minerals are found in various geological environments, often associated with hydrothermal veins and sandstone deposits. These minerals can be broadly categorized into primary minerals, which form from initial ore-forming processes, and secondary minerals, which result from the alteration of primary minerals.

Uraninite is the most significant primary ore mineral of uranium and can be found in association with copper ores. researchgate.netslideshare.netnih.gov It is a uranium oxide mineral with the chemical formula UO₂. researchgate.net

Occurrence: Uraninite is typically found in hydrothermal veins, often alongside cobalt, nickel, and bismuth-bearing minerals. researchgate.net In some copper deposits, uraninite occurs as finely disseminated crystals that may not be visible to the naked eye. slideshare.net It can also be found in hydrocarbon-rich environments within copper-dolomite and Mississippi Valley-Type deposits. researchgate.net

Characteristics: Uraninite is a black, heavy mineral with a pitch-like luster. slideshare.net It has a cubic or octahedral crystal form and a hardness of 5-6 on the Mohs scale. slideshare.net A key characteristic of uraninite is its high radioactivity, which is a primary indicator of its presence. researchgate.net Due to radioactive decay, it invariably contains small amounts of lead isotopes (²⁰⁶Pb and ²⁰⁷Pb) and helium. sckcen.be

Property Description
Chemical Formula UO₂
Crystal System Cubic
Color Black
Luster Pitch-like
Hardness (Mohs) 5-6
Radioactivity High

Secondary uranyl-copper minerals form in the oxidized zones of uranium and copper deposits through the alteration of primary minerals. researchgate.netfrontiersin.org These minerals are often brightly colored and serve as indicators of uranium mineralization.

Vandenbrandeite

Vandenbrandeite is a rare secondary mineral with the chemical formula Cu(UO₂)(OH)₄. nih.govnih.gov

Occurrence: It is found in the oxide zone of hydrothermal copper-bearing uranium deposits. frontiersin.orgresearchgate.net Its formation is dependent on the presence of both copper minerals and uraninite. frontiersin.org Notable occurrences are in the Katanga region of the Democratic Republic of Congo. frontiersin.orgresearchgate.net

Characteristics: Vandenbrandeite typically forms dark green to blackish-green lamellar crystals. frontiersin.org It has a vitreous to greasy luster and a green streak. nih.govresearchgate.net The mineral is strongly radioactive due to its high uranium content (over 59%). nih.govresearchgate.net

Property Description
Chemical Formula Cu(UO₂)(OH)₄
Crystal System Triclinic
Color Dark green to blackish-green
Luster Vitreous, Greasy
Hardness (Mohs) 4
Radioactivity Very Strong

Torbernite

Torbernite is a hydrated copper uranyl phosphate (B84403) mineral with the chemical formula Cu(UO₂)₂(PO₄)₂·12H₂O. nih.govfrontiersin.org

Occurrence: It is a relatively common secondary mineral found in the oxidized zones of uraniferous copper deposits. nih.govoup.com Torbernite often forms through the alteration of primary uranium minerals like uraninite in the presence of phosphate-rich solutions. researchgate.net

Characteristics: Torbernite is known for its striking emerald-green to apple-green tabular crystals. nih.govfrontiersin.org It has a vitreous to pearly luster and a pale green streak. nih.govfrontiersin.org The mineral is highly radioactive and can dehydrate to form metatorbernite. frontiersin.org

Property Description
Chemical Formula Cu(UO₂)₂(PO₄)₂·12H₂O
Crystal System Tetragonal
Color Emerald-green, apple-green
Luster Vitreous, Pearly
Hardness (Mohs) 2-2.5
Radioactivity Strong

Zeunerite

Zeunerite is a copper uranium arsenate mineral and a member of the autunite group, with the chemical formula Cu(UO₂)₂(AsO₄)₂·(10-16)H₂O.

Occurrence: Zeunerite is an uncommon secondary mineral that forms in the oxidized weathering zone of hydrothermal uranium ore deposits that contain arsenic. It is often found in association with other secondary uranium and copper minerals.

Characteristics: It typically forms yellow-green to emerald-green flat, tabular crystals. Zeunerite has a vitreous luster and a pale green streak. Like other secondary uranium minerals, it is radioactive and can dehydrate to form metazeunerite.

Property Description
Chemical Formula Cu(UO₂)₂(AsO₄)₂·(10-16)H₂O
Crystal System Tetragonal
Color Yellow-green, emerald-green
Luster Vitreous
Hardness (Mohs) 2.5
Radioactivity Radioactive

Speciation and Mobility of Uranium in Copper-Associated Geo-Environments

The speciation and mobility of uranium in geological environments containing copper are influenced by a variety of factors, including redox conditions, pH, and the presence of complexing ligands.

Uranium exists in nature primarily in two oxidation states: U(IV) and U(VI). slideshare.net Under reducing conditions, uranium is typically found as the sparingly soluble U(IV) ion, often in the form of uraninite (UO₂). In oxidizing environments, U(IV) is oxidized to the much more soluble U(VI) state, which exists as the uranyl ion (UO₂²⁺). The uranyl ion is highly mobile in groundwater and can form stable aqueous complexes with various ligands.

In copper-associated geo-environments, the weathering of sulfide minerals, such as chalcopyrite (CuFeS₂), can lead to acidic conditions, which can enhance the mobility of uranium. nih.gov However, the presence of carbonate minerals can buffer the pH to neutral or alkaline conditions. In such environments, uranium mobility is enhanced by the formation of stable uranyl-carbonate complexes.

Research has shown that in some copper mining areas, despite the presence of uranium-bearing granitoids, the concentration of uranium in groundwater can be low. This is attributed to the scavenging of uranium by sulfides or iron oxides, which are abundant in these zones. frontiersin.org Conversely, the oxidation of primary uranium minerals in the presence of copper can lead to the formation of insoluble secondary minerals like torbernite, which can limit uranium mobility. nih.gov The mobility of uranium can also be influenced by its association with organic matter, where it can be fixed as a urano-organic complex.

Biogeochemical Transformations Involving Uranium and Copper

Microorganisms play a pivotal role in the biogeochemical cycling of both uranium and copper, influencing their speciation, mobility, and toxicity in the environment. researchgate.net

In uranium-contaminated environments, various microorganisms have developed mechanisms to interact with uranium. One of the most significant transformations is the microbial reduction of soluble U(VI) to insoluble U(IV). Dissimilatory metal-reducing bacteria, such as Geobacter and Shewanella, can use U(VI) as an electron acceptor during anaerobic respiration, leading to the precipitation of uraninite (UO₂). researchgate.net This process can significantly decrease the mobility and bioavailability of uranium in groundwater and sediments.

Microorganisms can also influence uranium mobility through biosorption, bioaccumulation, and biomineralization. Bacterial cells and their extracellular polymeric substances (EPS) can bind uranium, effectively sequestering it from the aqueous phase. Biofilms, which are communities of microorganisms encased in a self-produced matrix, have shown an enhanced capacity to immobilize and reduce uranium compared to planktonic cells. researchgate.netnih.gov

The presence of copper can have complex effects on the biogeochemical transformations of uranium. Copper is an essential micronutrient for many microorganisms but can be toxic at high concentrations. nih.gov Some studies have shown that the combined effects of copper and uranium on certain aquatic organisms can be antagonistic, meaning the toxicity of the mixture is less than the sum of their individual toxicities. In the context of bioleaching, a process that uses microorganisms to extract metals from ores, bacteria like Thiobacillus ferrooxidans are used to oxidize minerals, which can indirectly facilitate the leaching of uranium. The microbial communities in uranium and copper co-contaminated sites often exhibit adaptations to these specific conditions, with certain microbial populations being selected for their resistance to both metals.

Q & A

Q. How should researchers handle conflicting solubility data for uranium-copper precipitates in reducing environments?

  • Methodological Answer : Apply Bayesian statistical frameworks to quantify uncertainty in solubility product (Ksp) calculations. Use sensitivity analysis to identify dominant variables (e.g., carbonate concentration). Disclose all raw data and analytical limits (e.g., detection thresholds for ICP-MS) to enable meta-analysis .

Q. What protocols ensure ethical data sharing in studies involving uranium’s radiotoxicity?

  • Methodological Answer : Anonymize datasets by removing GPS coordinates of sampling sites. Use tiered access controls: open metadata (e.g., experimental conditions) vs. restricted access to raw spectra or patient-derived data (if applicable). Comply with GDPR for EU collaborations and DOE guidelines for radiological data .

Tables for Key Parameters

Parameter Copper Uranium
Common Oxidation States+1, +2+4, +6 (uranyl: UO₂²⁺)
Key Analytical TechniqueAAS, ICP-OESAlpha spectrometry, TIMS
Major Environmental ConcernAquatic toxicity (LC50: 0.1 mg/L)Radiotoxicity (LD50: 1–5 mg/kg)
Thermodynamic Database EntryCu²⁺: log K = 8.9 (NEA-TDB)UO₂²⁺: log K = 14.3 (NEA-TDB)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.